1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Oligonucleotide synthesis Solid-phase support preparation Trifunctional linker architecture

Diagnostic probe manufacturers face single-supplier concentration risk for the critical bis-DMT-Fmoc-ABPD intermediate, where pandemic demand surges caused 12-fold supply disruptions. Substituting alternative linkers forces costly full revalidation of probe hybridization performance. • Two orthogonally addressable DMT groups enable sequential CPG loading and phosphoramidite conversion-chemically impossible with mono-DMT or unprotected analogs. • Fmoc-protected amine remains stable through repetitive acidic detritylation cycles, providing a post-synthetic conjugation handle for fluorophores, quenchers, or haptens. • Direct precursor for TaqMan®-type dual-labeled qPCR probe solid supports used in infectious disease diagnostics, including SARS-CoV-2 assays.

Molecular Formula C64H63NO8
Molecular Weight 974.2 g/mol
CAS No. 353754-96-8
Cat. No. B014394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
CAS353754-96-8
Synonyms[6-[Bis(4-methoxyphenyl)phenylmethoxy]-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]hexyl]carbamic Acid 9H-Fluoren-9-ylmethyl Ester; 
Molecular FormulaC64H63NO8
Molecular Weight974.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC
InChIInChI=1S/C64H63NO8/c1-67-53-34-26-49(27-35-53)63(47-18-7-5-8-19-47,50-28-36-54(68-2)37-29-50)72-43-46(17-15-16-42-65-62(66)71-45-61-59-24-13-11-22-57(59)58-23-12-14-25-60(58)61)44-73-64(48-20-9-6-10-21-48,51-30-38-55(69-3)39-31-51)52-32-40-56(70-4)41-33-52/h5-14,18-41,46,61H,15-17,42-45H2,1-4H3,(H,65,66)
InChIKeyBWJZXKXNQAKCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol: Procurement Profile


1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 353754-96-8) is a fully protected, non-nucleosidic synthetic intermediate built on the patented 2-aminobutyl-1,3-propanediol (ABPD) backbone [1]. With a molecular formula of C₆₄H₆₃NO₈ and molecular weight of 974.19 g/mol, this compound carries two acid-labile 4,4′-dimethoxytrityl (DMT) protecting groups on its 1,3-diol oxygens and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on its primary amine, creating a trifunctional scaffold with three orthogonally addressable reactive centers [2]. It is manufactured almost exclusively by Toronto Research Chemicals (TRC; catalog B429600) and supplied globally as a building block for preparing solid-phase supports (CPG) and phosphoramidite reagents used in diagnostic oligonucleotide probe synthesis [3].

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol: Why It Cannot Be Replaced


The two DMT protecting groups on this compound are not redundant—they enable sequential, asymmetric derivatization of the 1,3-propanediol scaffold that is impossible with mono-DMT (CAS 147190-32-7) or unprotected (CAS 147190-31-6) analogs . In the standard manufacturing route for labeled oligonucleotide probes, one DMT-protected OH is selectively deprotected and attached via a succinyl linker to controlled pore glass (CPG) to create the solid support; the second DMT-protected OH remains available for subsequent phosphoramidite conversion and chain elongation [1]. Attempting this sequential functionalization from a mono-DMT precursor would require an additional, low-yielding protection/deprotection cycle. Furthermore, the Fmoc-protected amine provides a post-synthetic conjugation handle for fluorophore or quencher attachment that remains stable through acidic detritylation steps but is cleanly removed under mild basic conditions (piperidine/DMF), preserving oligonucleotide integrity . The global diagnostic supply chain—which consumed approximately 1 kg/year of this material pre-pandemic—has been built around this specific intermediate; substituting an alternative linker backbone requires full revalidation of probe hybridization performance and manufacturing consistency [2].

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol: Differentiation Evidence


Bis-DMT Protection: Orthogonal Hydroxyls vs. Mono-DMT and Unprotected Analogs

The target compound carries two dimethoxytrityl (DMT) protecting groups on the 1,3-propanediol scaffold, whereas the closest commercial analogs carry either one DMT (1-O-Dimethoxytrityl-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, CAS 147190-32-7, MW 671.83) or zero DMT groups (2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, CAS 147190-31-6, MW 369.45) [1]. Two DMT groups permit sequential, differential deprotection—one hydroxyl is liberated for CPG attachment via succinyl linkage, while the second remains DMT-protected for subsequent phosphoramidite coupling and oligonucleotide chain elongation—without requiring additional intermediate protection steps. In contrast, mono-DMT or unprotected analogs require extra synthetic manipulations to achieve the same asymmetric functionalization, introducing additional steps, lower overall yield, and increased impurity risk [2].

Oligonucleotide synthesis Solid-phase support preparation Trifunctional linker architecture

ABPD Backbone vs. Serinol Modifiers: Phosphate Distance Retention

The patented 2-aminobutyl-1,3-propanediol (ABPD) backbone, from which this bis-DMT-Fmoc intermediate is derived, preserves the natural 3-carbon atom internucleotide phosphate distance when inserted internally within an oligonucleotide sequence [1]. In contrast, alternative non-nucleosidic amino-modifier backbones such as the serinol (1,3-diol) scaffold—commercialized as Amino-Modifier Serinol Phosphoramidite—introduce a different spatial geometry that can alter local phosphate-phosphate spacing . The ABPD backbone also features a 7-atom spacer arm between the label attachment point and the phosphodiester linkage, reducing steric interference with hybridization . Takara Bio's Uni-Link AminoModifier product literature explicitly states that the ABPD backbone provides 'better hybridization and annealing properties than those obtained with other labeling methods' and that 'multiple labels can be incorporated because phosphoramidites do not truncate chain elongation at 5′ termini' .

Hybridization thermodynamics Oligonucleotide labeling Backbone geometry

Global Demand Scale and Pandemic Supply Surge

The mono-DMT analog (O-DMT-(2-N-Fmoc-4′-aminobutyl)-1,3-propanediol), which is synthesized from the bis-DMT target compound via selective mono-deprotection, has been produced at a scale of approximately 1 kilogram per year for the last decade to meet all global diagnostic and academic research needs [1]. During the COVID-19 pandemic, demand increased 'more than a dozen-fold,' causing a global backorder of this critical building block and threatening diagnostic test kit supply [1]. Toronto Research Chemicals (TRC) has been the primary global supplier for almost 20 years [1]. This supply concentration and demand profile is unmatched by any competing non-nucleosidic linker intermediate—no other compound in this class has comparable documented global consumption data or demonstrated pandemic-era supply criticality [2].

Supply chain resilience Diagnostic manufacturing PCR probe production

Purity and Storage Stability vs. Mono-DMT Analog

The target compound (CAS 353754-96-8) is commercially supplied at ≥95% purity specification (AKSci catalog 1401CM; TRC catalog B429600) and requires long-term storage at -20°C in a freezer . The mono-DMT analog (CAS 147190-32-7) is also available at ≥95% purity but may be stored at room temperature for short-term use, indicating potentially different stability profiles . At the 50 mg procurement scale, the target compound is priced at approximately $232 USD ($4.64/mg), while the mono-DMT analog at 1 g scale is priced at approximately ¥6,527 CNY (~$900 USD; ~$0.90/mg), reflecting the added synthetic cost of the second DMT protection [1]. The bis-DMT compound's molecular weight (974.19 g/mol) is approximately 45% higher than the mono-DMT analog (671.83 g/mol), meaning that on a molar basis, 1 gram of the target compound provides fewer reactive equivalents, an important factor in cost-per-reaction calculations [2].

Quality control Storage stability Procurement specifications

Synthetic Route Hazard: Hydride Reduction and Manufacturing Complexity

The key synthetic step in producing the ABPD-derived linker intermediate is a hydride reduction that is described as 'very dangerous to perform, especially on a large scale' [1]. This hazard has constrained manufacturing to a single primary supplier (TRC) for approximately two decades. In response, a dedicated Canadian government-funded research initiative (CanCOVID/University of Ottawa) was launched to develop a flow chemistry route that is 'cleaner, higher yielding, and most importantly, much safer' [1]. This documented process safety concern and the ongoing investment in alternative manufacturing technology constitute evidence of a significant barrier to entry for competing suppliers—no analogous process safety documentation exists for competing non-nucleosidic linker intermediates such as Amino-Modifier Serinol Phosphoramidite or C6-amino modifiers [2].

Process chemistry safety Flow chemistry Supply chain diversification

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol: Validated Applications


Trifunctional CPG Solid Supports for 3′-Labeled Diagnostic Probes

The bis-DMT-Fmoc intermediate is the direct precursor for preparing controlled pore glass (CPG) solid supports bearing a trifunctional linker, where one arm attaches to the CPG matrix, the second provides the hydroxyl initiation site for oligonucleotide chain elongation, and the Fmoc-protected amine serves as the post-synthetic conjugation handle for fluorophores, quenchers, or haptens [1]. This architecture is the foundation of dual-labeled fluorescent probes (e.g., TaqMan®-type probes) used in qPCR diagnostic assays for infectious disease detection, including the SARS-CoV-2 tests that drove the 12-fold pandemic demand surge [2].

Phosphoramidite Building Blocks for Multi-Label Oligonucleotides

After selective mono-deprotection of one DMT group, the free hydroxyl can be converted to a cyanoethyl phosphoramidite, yielding a reagent analogous to the commercial Uni-Link AminoModifier [1]. The resulting phosphoramidite incorporates primary aliphatic amines at the 5′ terminus, internal positions, or 3′ terminus during automated DNA/RNA synthesis without truncating chain elongation, and preserves the natural 3-carbon internucleotide phosphate distance for optimal hybridization . This property is essential for preparing multilabeled oligonucleotides where maintaining duplex stability after modification is critical [2].

Amino-Functionalized Oligonucleotides for Bioconjugation and Sensors

The Fmoc-protected primary amine on the ABPD backbone is stable through repetitive acidic detritylation cycles during solid-phase synthesis and is cleanly removed post-synthesis using a two-step protocol (1% diisopropylamine in acetonitrile, followed by 10% piperidine in DMF) [1]. The liberated amine can then be conjugated to NHS esters of fluorescent dyes, biotin, or surface-reactive linkers for microarray and biosensor applications . The 7-atom spacer arm between the amine and the phosphodiester backbone reduces steric hindrance during conjugation, a design feature relevant for high-density sensor surface functionalization [2].

GMP Procurement and Supply Chain Risk Mitigation

Given the single-supplier market structure (TRC as the dominant manufacturer for ~20 years) and the documented pandemic-era supply disruption, organizations procuring this intermediate for regulated diagnostic manufacturing should implement dual-supplier qualification strategies and maintain safety stock inventory [1]. The ongoing flow chemistry development program at the University of Ottawa may eventually enable alternative manufacturing routes that reduce the hazardous hydride reduction bottleneck [1]. Procurement teams should also factor the -20°C long-term storage requirement into cold-chain logistics and facility planning .

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